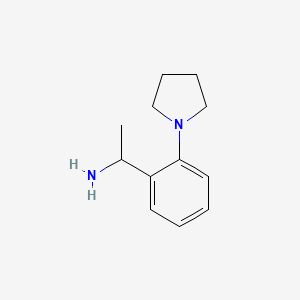

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine

説明

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine is a primary amine featuring a pyrrolidine substituent at the ortho position of a phenyl ring attached to an ethanamine backbone. The pyrrolidine group enhances lipophilicity and may influence receptor binding, while the ethanamine chain provides flexibility for functionalization.

特性

分子式 |

C12H18N2 |

|---|---|

分子量 |

190.28 g/mol |

IUPAC名 |

1-(2-pyrrolidin-1-ylphenyl)ethanamine |

InChI |

InChI=1S/C12H18N2/c1-10(13)11-6-2-3-7-12(11)14-8-4-5-9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3 |

InChIキー |

OFNWSZAIMUYXAI-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1N2CCCC2)N |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine typically involves the reaction of 2-bromo-1-phenylethanone with pyrrolidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring displaces the bromine atom, forming the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

化学反応の分析

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

科学的研究の応用

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

Medicine: It is explored for its potential therapeutic effects, including its role as a precursor in drug development for treating various diseases.

Industry: The compound finds applications in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s unique structure allows it to fit into binding sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with five structurally related amines, focusing on substituent positions, chain variations, and physicochemical implications.

Structural Isomerism: Ortho vs. Meta vs. Para Substitution

Chain Length and Amine Type

Functional Group Modifications

生物活性

1-(2-(Pyrrolidin-1-yl)phenyl)ethan-1-amine, commonly referred to as a pyrrolidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring attached to a phenyl group, which significantly influences its biological interactions. The structural formula can be represented as follows:

This compound's mechanism of action involves binding to specific enzymes or receptors, modulating various biological pathways. The presence of the pyrrolidine ring enhances its affinity for these targets, potentially acting as an inhibitor or activator of enzymatic activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) :

The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Recent studies have explored the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways and inhibition of cancer cell proliferation .

Research Findings and Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives, including this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 0.0039 - 0.025 mg/mL | |

| E. coli | Similar MIC values | ||

| Anticancer | Various Cancer Cell Lines | IC50 = 5 - 10 µM |

Comparative Analysis with Similar Compounds

When compared to other pyrrolidine derivatives, such as 2-(Pyrrolidin-1-yl)ethan-1-amine and 4-(Pyrrolidin-1-yl)benzonitrile, this compound demonstrates unique properties due to its specific substitution pattern on the phenyl ring. This structural distinction may enhance its pharmacokinetic profile and binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。